molecular formula C11H13N3O4S2 B6633757 2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide

2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide

Cat. No.: B6633757
M. Wt: 315.4 g/mol
InChI Key: YUZNHESMQBHXMU-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide is a sulfonamide derivative with the molecular formula C11H13N3O4S2 and a molecular weight of 315.4 g/mol

Properties

IUPAC Name

2-cyano-N-(3-methyl-1,1-dioxothiolan-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-11(4-6-19(15,16)8-11)14-20(17,18)10-3-2-5-13-9(10)7-12/h2-3,5,14H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZNHESMQBHXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NS(=O)(=O)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide involves several steps. One common method includes the reaction of 3-cyanopyridine with 3-methyl-1,1-dioxo-1lambda6-thiolane-3-amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques such as crystallization or chromatography. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Another sulfonamide derivative with similar chemical properties.

    N-cyanoacetamides: A class of compounds with a cyano group and an amide functional group, known for their diverse biological activities.

Uniqueness

2-cyano-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-3-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, sulfonamide group, and thiolane moiety makes it a versatile compound for various applications.

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